molecular formula C9H12N4O2 B3354769 Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)- CAS No. 61078-83-9

Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-

Cat. No. B3354769
CAS RN: 61078-83-9
M. Wt: 208.22 g/mol
InChI Key: SZZQUBMZIKZORN-UHFFFAOYSA-N
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Description

Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' is not well-understood. However, it has been proposed that this compound may interact with various biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction may lead to changes in the conformation and function of these biomolecules, resulting in the observed biological effects.
Biochemical and Physiological Effects:
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Furthermore, this compound has been reported to increase the production of nitric oxide in endothelial cells, which may have implications in cardiovascular health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' in lab experiments is its fluorescent properties, which make it a convenient tool for the detection of various biological molecules. Moreover, this compound has shown promising results in various scientific research applications, indicating its potential in various fields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research on Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-'. One of the potential areas of investigation is its antimicrobial properties, which may have implications in the development of new antibiotics. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as an anticancer agent. Moreover, the development of new biosensors based on this compound may have implications in the detection of various biomolecules in biological samples.

Scientific Research Applications

Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-' has shown promising results in various scientific research applications. It has been utilized as a fluorescent probe for the detection of nitric oxide (NO) in living cells. Additionally, it has been used as a substrate for the development of biosensors for the detection of urea and creatinine in biological samples. Moreover, this compound has been investigated for its potential antimicrobial and anticancer properties.

properties

IUPAC Name

1-(3-cyano-4-methyl-1H-pyrrol-2-yl)-3-(methoxymethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-6-4-11-8(7(6)3-10)13-9(14)12-5-15-2/h4,11H,5H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZQUBMZIKZORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C#N)NC(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485080
Record name Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61078-83-9
Record name Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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